REACTION_CXSMILES
|
C(O)(=O)/C=C\C(O)=O.C(O)(=O)/C=C\C(O)=O.[NH2:17][C:18]1[N:26]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23]2[C:19]=1[NH:20][C:21](=[O:45])[N:22]2[CH2:32][CH2:33][CH2:34][NH:35][CH2:36][CH2:37][CH2:38][N:39]1[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1.C(N(CC)CC)C.C(O[BH3-])(=O)C.[Na+].[CH:59]([C:61]1[CH:62]=[C:63]([CH2:67][C:68]([O:70][CH3:71])=[O:69])[CH:64]=[CH:65][CH:66]=1)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN1C(=O)CCC1.O>[NH2:17][C:18]1[N:26]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23]2[C:19]=1[NH:20][C:21](=[O:45])[N:22]2[CH2:32][CH2:33][CH2:34][N:35]([CH2:59][C:61]1[CH:62]=[C:63]([CH2:67][C:68]([O:70][CH3:71])=[O:69])[CH:64]=[CH:65][CH:66]=1)[CH2:36][CH2:37][CH2:38][N:39]1[CH2:40][CH2:41][O:42][CH2:43][CH2:44]1 |f:0.1.2,4.5,7.8.9|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O.NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCNCCCN1CCOCC1)=O
|
Name
|
|
Quantity
|
54.08 g
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
sodium acetoxyborohydride
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH3-].[Na+]
|
Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 25° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring at 25° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
a seed crystal was added
|
Type
|
STIRRING
|
Details
|
After stirring for additional 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After keeping at 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCN(CCCN1CCOCC1)CC=1C=C(C=CC1)CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |